

# Spectral Analysis of Isopropyl Salicylate: A Technical Guide

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## Compound of Interest

Compound Name: Isopropyl salicylate

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This technical guide provides a comprehensive overview of the spectral data for **isopropyl salicylate** (chemical formula  $C_{10}H_{12}O_3$ ), a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and workflow visualizations.

## Quantitative Spectral Data

The following tables summarize the key spectral data for **isopropyl salicylate**, facilitating straightforward analysis and comparison.

**Table 1:  $^1H$  NMR Spectral Data**

Chemical Shift (ppm)	Multiplicity	Assignment
7.92	Doublet	Ar-H
7.49	Triplet	Ar-H
7.04	Doublet	Ar-H
6.95	Triplet	Ar-H
5.33	Multiplet	-CH(CH <sub>3</sub> ) <sub>2</sub>
1.27	Doublet	-CH(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift (ppm)	Assignment
169.5	C=O (Ester)
161.1	C-OH
135.8	Ar-CH
130.0	Ar-CH
118.9	Ar-CH
117.7	Ar-CH
112.4	Ar-C
69.1	-CH(CH <sub>3</sub> ) <sub>2</sub>
21.8	-CH(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>. Note: Assignments are based on typical chemical shifts for similar structures.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
~3200 (broad)	O-H stretch (phenolic)
~3000-2850	C-H stretch (aliphatic)
1681	C=O stretch (ester)
1612	C=C stretch (aromatic)
1588	C=C stretch (aromatic)
1539	C=C stretch (aromatic)
~1250	C-O stretch (ester)

**Table 4: Mass Spectrometry (GC-MS) Data**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
180	12.79	[M] <sup>+</sup> (Molecular Ion)
138	31.66	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
121	28.97	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
120	99.99	[C <sub>7</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup>
92	24.33	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>

Ionization Mode: Electron Impact (EI)[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

**Sample Preparation:** A solution of **isopropyl salicylate** (approximately 10-20 mg for <sup>1</sup>H, 50-100 mg for <sup>13</sup>C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

**Instrumentation:** A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) operating at a field strength of 300-500 MHz for <sup>1</sup>H nuclei is utilized.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more scans, depending on the concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).

## Infrared (IR) Spectroscopy

Sample Preparation: As **isopropyl salicylate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **isopropyl salicylate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron impact (EI) ionization source is used.<sup>[1]</sup>

#### GC Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
- Carrier Gas: Helium at a constant flow rate.

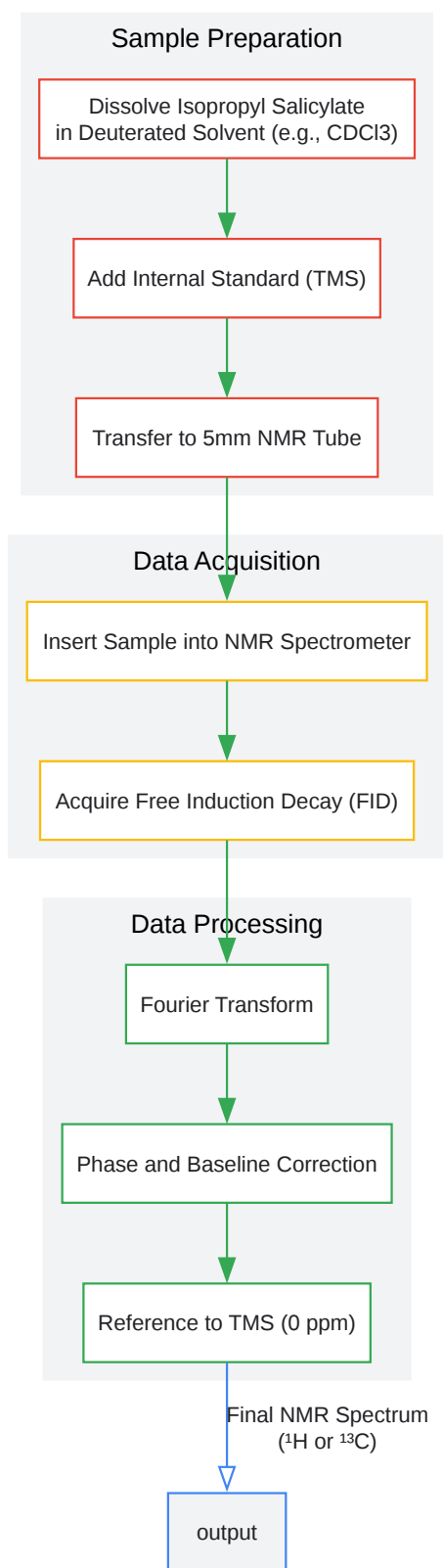
#### MS Parameters:

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: 40-400 amu.
- Scan Speed: 2-3 scans/second.

Data Processing: The acquired data is processed using the instrument's software. The total ion chromatogram (TIC) is used to identify the retention time of **isopropyl salicylate**, and the mass spectrum corresponding to that peak is extracted and analyzed for fragmentation patterns.

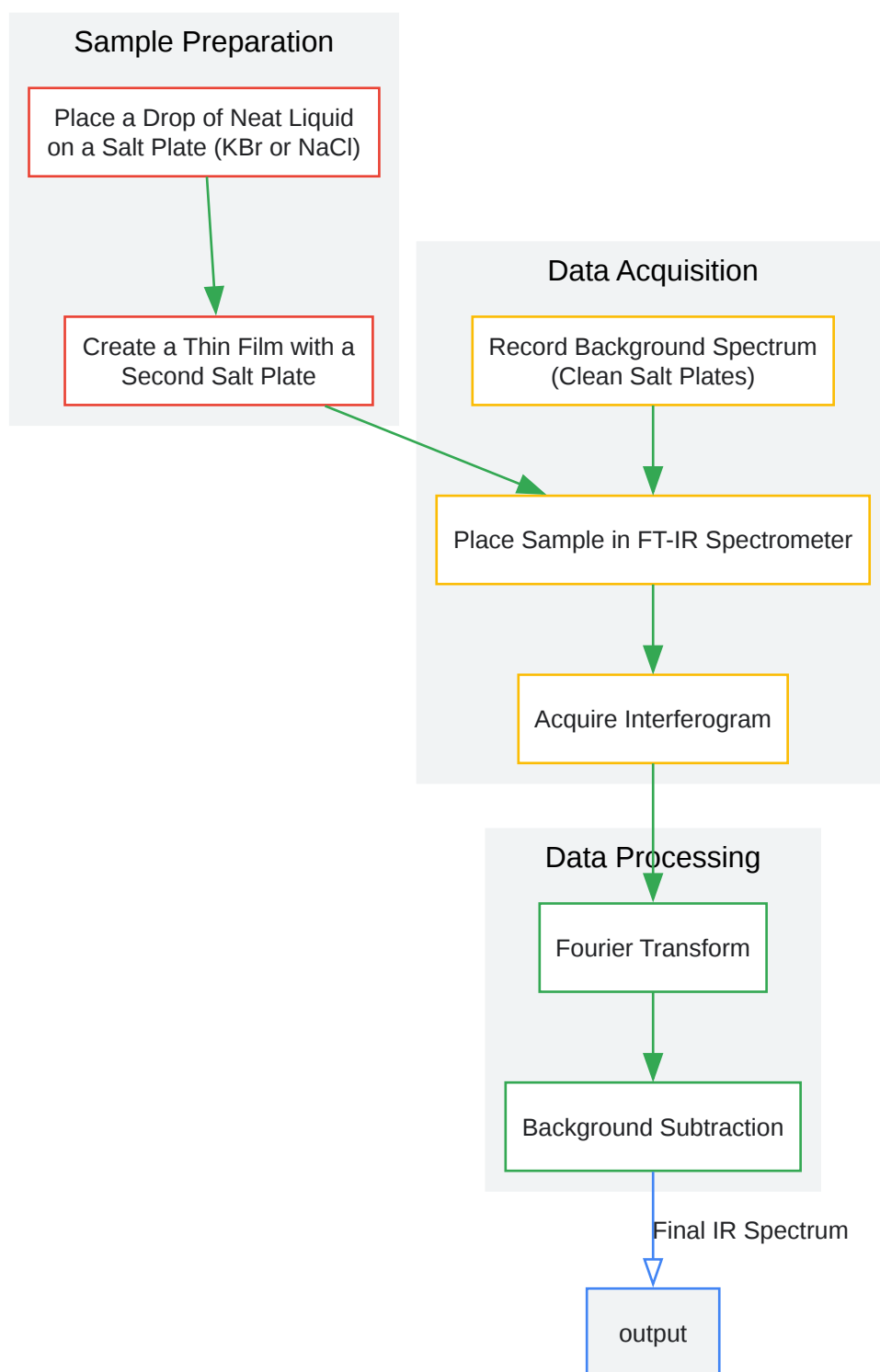
## Visualized Workflows

The following diagrams illustrate the logical flow of each experimental procedure.



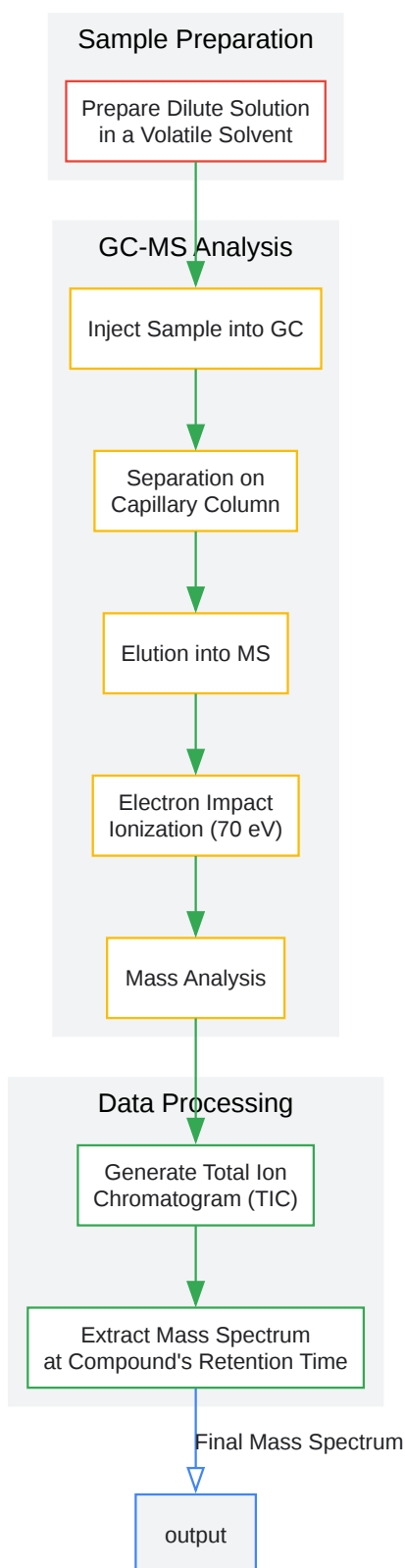
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### NMR Spectroscopy Experimental Workflow



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### IR Spectroscopy Experimental Workflow



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## References

- 1. [www2.chem.wisc.edu](http://www2.chem.wisc.edu) [[www2.chem.wisc.edu](http://www2.chem.wisc.edu)]
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